Cas no 1875823-71-4 ([[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene)

[[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene is a specialized organic compound featuring a chloromethyl-substituted cyclopentyl group linked to a benzyl ether moiety. This structure offers versatility as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The chloromethyl group provides a reactive site for further functionalization, enabling nucleophilic substitution or cross-coupling reactions. The cyclopentyl ring enhances steric and electronic properties, potentially influencing the selectivity and stability of downstream products. Its benzyl ether component contributes to solubility in organic solvents, facilitating handling in multi-step syntheses. The compound’s well-defined reactivity profile makes it valuable for constructing complex molecular architectures in research and industrial applications.
[[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene structure
1875823-71-4 structure
Product Name:[[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene
CAS No:1875823-71-4
MF:C16H23ClO
MW:266.806224107742
CID:5283810
PubChem ID:165442500
Update Time:2025-05-20

[[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene Chemical and Physical Properties

Names and Identifiers

    • EN300-674743
    • 1875823-71-4
    • ({3-[1-(chloromethyl)cyclopentyl]propoxy}methyl)benzene
    • [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene
    • Inchi: 1S/C16H23ClO/c17-14-16(9-4-5-10-16)11-6-12-18-13-15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14H2
    • InChI Key: ZTCWFEXVNSQJFK-UHFFFAOYSA-N
    • SMILES: C1(COCCCC2(CCl)CCCC2)=CC=CC=C1

Computed Properties

  • Exact Mass: 266.1437430g/mol
  • Monoisotopic Mass: 266.1437430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.037±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 351.1±15.0 °C(Predicted)

[[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene Pricemore >>

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Additional information on [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene

Comprehensive Overview of [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene (CAS No. 1875823-71-4)

[[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene (CAS No. 1875823-71-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. Its unique molecular structure, featuring a cyclopentyl ring and a chloromethyl group, makes it a valuable intermediate in the synthesis of complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug development and material science.

The compound's IUPAC name reflects its intricate architecture, combining a benzene core with a propoxy linker and a chloromethyl-substituted cyclopentane moiety. This structural complexity allows for versatile reactivity, enabling its use in cross-coupling reactions, polymerization, and as a building block for bioactive molecules. Recent studies highlight its role in the design of targeted therapies, particularly in oncology and neurology, where precision in molecular design is critical.

In the context of green chemistry, CAS No. 1875823-71-4 has been explored for its potential in sustainable synthesis routes. With growing emphasis on eco-friendly manufacturing, researchers are investigating solvent-free or catalytic methods to incorporate this compound into high-value products. Its stability under mild conditions further enhances its appeal for industrial applications, aligning with global trends toward reduced carbon footprints.

From a spectroscopic perspective, [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene exhibits distinct NMR and mass spectrometry profiles, facilitating its identification in complex mixtures. Analytical chemists prioritize its characterization due to its relevance in quality control for APIs (Active Pharmaceutical Ingredients). The compound's chromatographic behavior has also been documented, aiding in purification protocols for lab-scale and commercial production.

Emerging discussions in AI-driven drug discovery often reference compounds like CAS No. 1875823-71-4 as candidates for virtual screening. Machine learning models trained on structural databases can predict its interactions with biological targets, accelerating the identification of novel therapeutics. This synergy between computational chemistry and experimental validation underscores the compound's forward-looking significance.

Safety and handling of [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene adhere to standard laboratory protocols, with emphasis on proper ventilation and PPE. While not classified as hazardous under typical conditions, its chloromethyl group warrants cautious handling to avoid unnecessary exposure. Regulatory compliance, including REACH and GHS guidelines, ensures its responsible use across research and industrial settings.

The commercial availability of CAS No. 1875823-71-4 through specialty chemical suppliers has expanded its accessibility for academic and corporate R&D teams. Pricing trends reflect its niche status, with demand driven by its utility in high-throughput screening and structure-activity relationship studies. Suppliers often provide technical data sheets detailing purity, solubility, and storage recommendations to optimize experimental outcomes.

Future prospects for [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene include explorations in nanotechnology and bioconjugation. Its functional groups offer anchor points for surface modifications on nanoparticles or biomolecules, opening avenues for diagnostic and therapeutic innovations. As interdisciplinary research grows, this compound is poised to play a pivotal role in bridging chemistry with cutting-edge biomedical applications.

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